molecular formula C15H22N4OS B6470853 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine CAS No. 2640880-61-9

4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine

Cat. No.: B6470853
CAS No.: 2640880-61-9
M. Wt: 306.4 g/mol
InChI Key: ZPMCJCJLCPBAQP-UHFFFAOYSA-N
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Description

4-[1-(2-Methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a thiomorpholine core linked to a 2-methylpyrimidine-substituted piperidine moiety via a carbonyl group. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, is a key structural element that distinguishes this compound from morpholine analogues. This compound is hypothesized to have applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial agents, based on structural parallels to derivatives described in the literature .

Properties

IUPAC Name

[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4OS/c1-12-16-5-4-14(17-12)19-6-2-3-13(11-19)15(20)18-7-9-21-10-8-18/h4-5,13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMCJCJLCPBAQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting with the preparation of the core thiomorpholine and piperidine structures. One common approach is to first synthesize thiomorpholine and then introduce the piperidine-3-carbonyl group through a series of reactions involving acylation and subsequent functional group modifications.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of thiomorpholine to sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrimidinyl group or other functional groups.

  • Substitution: : Replacement of hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: : Thiomorpholine sulfoxides and sulfones.

  • Reduction: : Reduced pyrimidinyl derivatives and other reduced forms of the compound.

  • Substitution: : Substituted thiomorpholines and piperidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for creating diverse chemical libraries for drug discovery and material science research.

Biology

In biological research, this compound can serve as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it valuable for understanding biological processes and developing therapeutic agents.

Medicine

The potential medicinal applications of this compound include its use as a lead compound in drug development. Its structural features may allow it to bind to specific receptors or enzymes, making it a candidate for the treatment of various diseases.

Industry

In the industrial sector, This compound can be utilized in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiomorpholine vs. Morpholine Derivatives
  • Lipophilicity : Thiomorpholine derivatives exhibit higher lipophilicity compared to morpholine analogues due to sulfur’s larger atomic radius and polarizability. This property improves membrane permeability but may shorten metabolic half-lives .
  • Crystal Packing : The crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals centrosymmetric dimers stabilized by weak C–H···O hydrogen bonds, unlike its morpholine counterpart, which lacks such interactions. This difference impacts solubility and crystallinity .
Pyrimidine/Thiazole Hybrids

Compounds such as 4c–4g () share a pyrimidine-thiazole backbone but vary in piperazine substituents (e.g., methoxy, fluoro, chloro groups). These modifications influence:

  • Melting Points : Ranging from 84–217°C, reflecting differences in molecular symmetry and intermolecular forces. For example, 4d (4-fluorophenyl) has a lower melting point (84–86°C) than 4c (4-methoxyphenyl, 216–217°C) due to reduced hydrogen-bonding capacity .
  • Synthetic Yields : Yields vary significantly (30–79%), likely due to steric and electronic effects of substituents on reaction efficiency .
Piperidine–Thiomorpholine Hybrids

The European patent compound 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]thiomorpholine () shares a thiomorpholine–piperidine scaffold but incorporates a nitro-pyridine group. This electron-withdrawing substituent may enhance reactivity in reduction or coupling reactions compared to the target compound’s methylpyrimidine group .

Physicochemical Properties

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Lipophilicity (LogP)* Metabolic Stability
Target Compound Thiomorpholine-pyrimidine 2-Methylpyrimidine N/A High (est. 3.2) Moderate (S oxidation)
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl N/A High (est. 3.5) Low (Nitro reduction)
Morpholine analogue () Morpholine 4-Nitrophenyl N/A Moderate (est. 2.8) High
4g () Thiazole-pyrimidine Morpholine 110–112 Moderate (est. 2.5) High

*Estimated based on substituent contributions.

Pharmacological Potential

  • Kinase Inhibition : Thiomorpholine derivatives are explored as kinase inhibitors due to their ability to occupy hydrophobic binding pockets. The target compound’s pyrimidine moiety may mimic ATP adenine interactions .
  • Antimicrobial Activity : Thiomorpholine-based squaramides show antimycobacterial activity, suggesting the target compound could be optimized for similar applications .
  • Metabolic Pathways : The sulfur atom in thiomorpholine is prone to oxidation, forming sulfoxides or sulfones, which may alter activity or toxicity profiles compared to morpholine derivatives .

Biological Activity

4-[1-(2-methylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thiomorpholine ring and a piperidine moiety linked to a pyrimidine derivative. The structural formula can be represented as follows:

  • Chemical Formula : C₁₄H₁₈N₄OS
  • Molecular Weight : Approximately 286.39 g/mol

Biological Activity Overview

Research indicates that compounds containing pyrimidine and piperidine structures often exhibit a wide range of biological activities, including:

  • Antitumor activity
  • Antiviral properties
  • Anti-inflammatory effects
  • Antimicrobial effects

Antitumor Activity

A study evaluating various pyrimidine derivatives, including those similar to this compound, demonstrated significant antitumor effects against several cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Summary of Antitumor Activity Studies

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa10Apoptosis induction
Compound BMCF-75Cell cycle arrest
This compoundA549 (Lung)TBDTBD

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may affect pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on Antiviral Activity : A derivative similar to this compound was tested against viral infections, showing promising results in reducing viral load in vitro.
  • Case Study on Anti-inflammatory Effects : In animal models, compounds with similar structures demonstrated reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

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